molecular formula C12H13ClO2 B134196 3-(3-Carboethoxyphenyl)-2-chloro-1-propene CAS No. 148252-48-6

3-(3-Carboethoxyphenyl)-2-chloro-1-propene

Cat. No.: B134196
CAS No.: 148252-48-6
M. Wt: 224.68 g/mol
InChI Key: DTHOIECOMNFYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Carboethoxyphenyl)-2-chloro-1-propene is an organic compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a carboethoxy group attached to a phenyl ring, which is further connected to a propene chain with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Carboethoxyphenyl)-2-chloro-1-propene typically involves the reaction of 3-(3-Carboethoxyphenyl)-1-propene with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability of the compound for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-Carboethoxyphenyl)-2-chloro-1-propene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Carboethoxyphenyl)-2-chloro-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(3-Carboethoxyphenyl)-1-propene
  • 3-(3-Carboethoxyphenyl)-2-methyl-1-propene
  • 3-Carboethoxyphenyl cyclopentyl ketone

Comparison: 3-(3-Carboethoxyphenyl)-2-chloro-1-propene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications where chlorinated derivatives are required.

Properties

IUPAC Name

ethyl 3-(2-chloroprop-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHOIECOMNFYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472354
Record name Ethyl 3-(2-chloroprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148252-48-6
Record name Ethyl 3-(2-chloroprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.